molecular formula C15H19ClN2O2 B14164731 N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(4-chlorophenoxy)acetamide CAS No. 5267-31-2

N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(4-chlorophenoxy)acetamide

Cat. No.: B14164731
CAS No.: 5267-31-2
M. Wt: 294.77 g/mol
InChI Key: IYTACMQBGIPOIJ-UHFFFAOYSA-N
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Description

N-(1-azabicyclo[222]octan-3-yl)-2-(4-chlorophenoxy)acetamide is a complex organic compound characterized by its unique bicyclic structure and the presence of a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(4-chlorophenoxy)acetamide typically involves multiple steps, starting with the preparation of the bicyclic core. This can be achieved through a series of cyclization reactions. The chlorophenoxy group is then introduced via nucleophilic substitution reactions. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(1-azabicyclo[22

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain neurological disorders.

    Industry: The compound’s stability and reactivity make it suitable for use in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(4-chlorophenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. The bicyclic core is believed to facilitate binding to certain receptors, while the chlorophenoxy group may enhance its affinity and specificity. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(4-methoxyphenoxy)acetamide
  • N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(4-fluorophenoxy)acetamide
  • N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(4-bromophenoxy)acetamide

Uniqueness

Compared to these similar compounds, N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(4-chlorophenoxy)acetamide stands out due to the presence of the chlorophenoxy group, which imparts unique electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a compound of significant interest in scientific research.

Properties

CAS No.

5267-31-2

Molecular Formula

C15H19ClN2O2

Molecular Weight

294.77 g/mol

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C15H19ClN2O2/c16-12-1-3-13(4-2-12)20-10-15(19)17-14-9-18-7-5-11(14)6-8-18/h1-4,11,14H,5-10H2,(H,17,19)

InChI Key

IYTACMQBGIPOIJ-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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